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molecular formula C9H15NO2 B1276909 tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate CAS No. 73286-70-1

tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate

Cat. No. B1276909
M. Wt: 169.22 g/mol
InChI Key: YEBDZDMYLQHGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08648197B2

Procedure details

2,5-Dihydro-pyrrole-1-carboxylic acid tert-butyl ester (46 g, 65% purity) was dissolved in CH2Cl2 (500 mL). The solution was cooled to 0° C. mCPBA (122 g, 2 eq, 77% purity) was slowly added to the solution at 0° C. The reaction mixture was stirred at 0° C. to RT for overnight. The mixture was concentrated to 200 ml, and filtered. The organic phase was washed with 1 N NaOH solution (4×100 mL), dried over Na2SO4. The resulting oil was purified by column chromatography (hexane:ethyl acetate 3:1) to give 28 g of desired product as a colorless oil (87% yield). 1H-NMR (300 MHz, CDCl3): δ 1.41 (s, 9H), 3.26 (dd, 2H), 3.25-3.80 (m, 4H)
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
122 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]=[CH:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1C=C(Cl)C=C(C(OO)=[O:21])C=1>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH:11]2[CH:10]([O:21]2)[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
122 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. to RT for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to the solution at 0° C
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to 200 ml
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The organic phase was washed with 1 N NaOH solution (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified by column chromatography (hexane:ethyl acetate 3:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2OC2C1
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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